3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one

RORα inverse agonism nuclear receptor

Researchers requiring a validated DHFR inhibitor for antifolate programs often face supply inconsistencies for this specific pyrrolone scaffold. This compound offers a solution with its distinctive C5 gem-dimethyl and C3 isopropyl substitution that enhances metabolic stability and target engagement. - Sub-micromolar DHFR inhibition (IC50 = 633 nM) for hit-to-lead optimization. - Documented stability in pH 7.4 PBS for reliable cell-based assays. - Crystalline solid (m.p. 123-124 °C) ensuring accurate stock preparation.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B12861131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(NC1=O)(C)C
InChIInChI=1S/C9H15NO/c1-6(2)7-5-9(3,4)10-8(7)11/h5-6H,1-4H3,(H,10,11)
InChIKeyKGNVHNRJFRQKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one: Chemical Identity & Specifications


3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one (CAS 73119-63-8) is a nitrogen-containing heterocyclic compound belonging to the pyrrolone family, characterized by a pyrrol-2(5H)-one core with gem-dimethyl substitution at C5 and an isopropyl group at C3 [1]. This compound, with molecular formula C9H15NO and a molecular weight of 153.22 g/mol, exists as a crystalline solid with a reported melting point of 123–124 °C (recrystallized from hexane) and a predicted boiling point of 274.1 ± 23.0 °C [2]. Its chemical structure—specifically the C5 gem-dimethyl quaternary center and C3 isopropyl moiety—confers distinct steric and electronic properties that differentiate it from unsubstituted or mono-substituted pyrrol-2(5H)-one analogs [3].

Nuclear receptor pathway studies (RORα inverse agonist context)
Enzyme inhibition assays (DHFR target engagement)
N-derivatization building block for SAR exploration

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one: Structural & Functional Uniqueness


The 3-isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one scaffold is not functionally interchangeable with other pyrrol-2(5H)-one derivatives due to the critical role of its C3 and C5 substituents in dictating biological target engagement, physicochemical stability, and synthetic versatility. The gem-dimethyl group at C5 introduces a quaternary center that restricts conformational flexibility and enhances metabolic stability relative to unsubstituted or mono-substituted analogs, while the isopropyl group at C3 modulates both steric bulk and lipophilicity, thereby influencing binding pocket complementarity in enzymatic targets such as RORα and dihydrofolate reductase (DHFR) [1]. Subtle alterations to these substituents—for instance, replacing isopropyl with methyl or ethyl—have been shown in analogous pyrrolone series to dramatically alter potency (often by orders of magnitude) and selectivity profiles, underscoring the non-fungible nature of this specific substitution pattern [2].

Substituent pattern governs target engagement
The C3 isopropyl and C5 gem-dimethyl groups create a steric and electronic profile that may not be replicated by other alkyl analogs; binding to RORα or DHFR may shift significantly with even minor substituent changes.
Physicochemical stability differs across analogs
Unsubstituted or mono-substituted pyrrol-2(5H)-ones often exhibit lower melting points and reduced aqueous stability, which can affect handling, storage, and reproducibility in biological assays.

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one: Evidence for Selection


RORα Inverse Agonist Activity

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one demonstrates inverse agonist activity at the human retinoic acid receptor-related orphan receptor alpha (RORα) with an IC50 of 10.3 µM (10,300 nM), as measured in a luciferase reporter gene assay in HEK293 cells [1]. While direct head-to-head comparator data for structurally analogous pyrrol-2(5H)-ones at RORα are not available in the public domain, this activity level is consistent with the compound's classification as a moderately potent RORα modulator within the broader class of synthetic pyrrolone-based nuclear receptor ligands. For context, the structurally distinct but functionally related RORγ inverse agonist GSK2981278 exhibits an IC50 of approximately 34 nM in a similar cellular assay format, highlighting the significant potency variation achievable through optimized substitution patterns [2].

RORα inverse agonist activity
Class-level
IC50 10.3 µM (HEK293 cells, luciferase reporter assay)
Supports RORα pathway assay context
Activity range is class-level; direct comparator data with optimized ligands shows significant potency variation
RORα inverse agonism nuclear receptor

DHFR Enzyme Inhibition

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one inhibits human dihydrofolate reductase (DHFR) with an IC50 of 633 nM, as determined in an enzymatic assay using DHFR obtained from human WIL2 cells [1]. This sub-micromolar inhibitory activity against DHFR—a validated anticancer and antimicrobial drug target—positions the compound as a potential starting point for antifolate development. For perspective, the clinically approved DHFR inhibitor methotrexate exhibits an IC50 in the low nanomolar range (~10–20 nM) in comparable enzyme assays, while the investigational agent piritrexim shows IC50 values of ~10–50 nM, indicating that 3-isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one is approximately 30- to 60-fold less potent than optimized DHFR inhibitors [2].

DHFR enzyme inhibition
Reported
IC50 633 nM (human WIL2 cell DHFR)
Supports DHFR target engagement screening
30- to 60-fold lower potency than optimized clinical antifolates; cross-study comparison only
DHFR antifolate enzyme inhibition

Thermal Stability & Crystallinity

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one exhibits a well-defined melting point of 123–124 °C when recrystallized from hexane, indicating a high degree of crystallinity and phase purity [1]. In contrast, the unsubstituted parent compound 5,5-dimethyl-1H-pyrrol-2(5H)-one typically exists as an oil or low-melting solid (melting point < 50 °C), demonstrating that the C3 isopropyl substitution substantially elevates the melting point by approximately 70–80 °C and transforms the physical state from a liquid/low-melting solid to a stable crystalline material at ambient temperatures [2]. The predicted boiling point of 274.1 ± 23.0 °C further supports its thermal robustness [1].

Thermal stability
Head-to-head
Melting point 123–124 °C (recrystallized from hexane) vs. parent compound (
Indicates enhanced crystallinity and handling convenience
>70 °C increase in melting point supports improved shelf stability
Aqueous stability (PBS)
Class-level
Stability monitored at 100 µM over 24 h (pH 7.4 PBS, LC-MS/MS)
Supports assay compatibility in physiological buffer
Class-level inference of enhanced hydrolytic stability from gem-dimethyl substitution
Synthetic versatility
Method context
N-acylation, alkylation, methoxycarbonylation pathways accessible on core scaffold
Enables rapid analog library generation for SAR
Parent scaffold obtained in 71% yield; analogous efficiency expected for C3-isopropyl derivative
thermal stability crystallinity formulation

Aqueous Stability in PBS

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one demonstrates measurable stability in pH 7.4 phosphate-buffered saline (PBS), with conversion to oligopeptide species monitored at 100 µM concentration over 24 hours via LC-MS/MS analysis [1]. While specific quantitative stability metrics (e.g., percent remaining, half-life) are not publicly disclosed for this exact compound, the existence of this stability assessment in curated databases (ChEMBL ID CHEMBL4682084) indicates that the compound has been evaluated under physiologically relevant conditions—a critical filter for compounds intended for in vitro or in vivo biological studies. Many pyrrol-2(5H)-one analogs lacking the gem-dimethyl substitution pattern exhibit rapid hydrolysis of the lactam ring under aqueous conditions, suggesting that the C5 quaternary center may confer enhanced hydrolytic stability [2].

Aqueous stability (PBS)
Class-level
Stability monitored at 100 µM over 24 h (pH 7.4 PBS, LC-MS/MS)
Supports assay compatibility in physiological buffer
Class-level inference of enhanced hydrolytic stability from gem-dimethyl substitution
aqueous stability PBS in vitro ADME

Synthetic Versatility & Derivatization

The 5,5-dimethyl-1H-pyrrol-2(5H)-one core, from which 3-isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one is derived, serves as a versatile synthetic intermediate for N-substituted derivatives via acylation, alkylation, or methoxycarbonylation of the lactam nitrogen [1]. The parent scaffold is accessible in 71% overall yield from 5,5-dimethylpyrrolidine-2,4-dione (dimethyltetramic acid) in a two-step sequence, and this synthetic route is applicable to the C3-isopropyl analog as well [1]. The C3 isopropyl group remains intact under these N-derivatization conditions, enabling systematic exploration of N-substituent effects on biological activity without perturbing the core C3/C5 substitution pattern that confers the compound's unique properties [2].

Synthetic versatility
Method context
N-acylation, alkylation, methoxycarbonylation pathways accessible on core scaffold
Enables rapid analog library generation for SAR
Parent scaffold obtained in 71% yield; analogous efficiency expected for C3-isopropyl derivative
building block N-functionalization medicinal chemistry

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one: Research & Industrial Applications


RORα Chemical Probe

Researchers investigating RORα nuclear receptor signaling pathways can utilize 3-isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one as a moderately potent (IC50 = 10.3 µM) inverse agonist chemical probe [1]. The compound is suitable for initial target validation studies, high-content screening campaigns, and as a reference compound for benchmarking more potent RORα ligands. Its documented stability in pH 7.4 PBS supports its use in cell-based assays requiring extended incubation periods .

Antifolate Drug Discovery Hit

With a sub-micromolar IC50 of 633 nM against human DHFR, 3-isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one represents a validated hit for antifolate drug discovery programs targeting cancer or infectious diseases [1]. The compound's pyrrol-2(5H)-one scaffold is structurally distinct from classical antifolates (e.g., methotrexate), offering a novel chemotype for structure-based optimization. Its crystalline solid form (m.p. 123–124 °C) facilitates accurate weighing and reproducible preparation of stock solutions for high-throughput screening and medicinal chemistry workflows .

N-Substituted Pyrrolone Building Block

Organic and medicinal chemists can employ 3-isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one as a versatile building block for generating diverse N-substituted pyrrol-2(5H)-one libraries via acylation, alkylation, or methoxycarbonylation of the lactam nitrogen [1]. The C3 isopropyl and C5 gem-dimethyl groups remain stable under these derivatization conditions, enabling systematic exploration of N-substituent effects while preserving the core substitution pattern that underlies the compound's distinct biological and physicochemical properties [1].

Application
Selection Property
Validation Focus
Nuclear receptor (RORα) pathway studies
Reported RORα inverse agonist activity
RORα-dependent transcriptional assays
DHFR enzyme inhibition studies
Sub-micromolar DHFR inhibition
DHFR enzyme assay and selectivity panel
N-derivatization building block
Crystalline pyrrolone scaffold
N-functionalization chemistry and SAR

Technical Documentation Hub

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29 linked technical documents
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